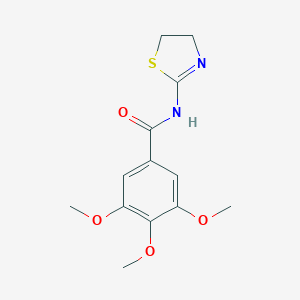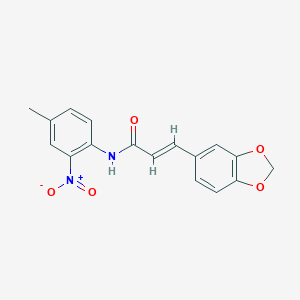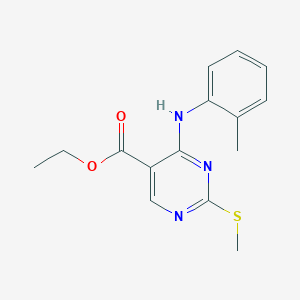
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique combination of a triazole ring, a pyridine moiety, and an adamantane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Adamantane Carboxylation: Adamantane is carboxylated using a Friedel-Crafts acylation reaction with a carboxylic acid derivative.
Coupling Reaction: The nitrated triazole and the carboxylated adamantane are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo oxidation to form various oxidative products.
Reduction: The nitro group can also be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the triazole ring.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of the triazole ring and the adamantane structure suggests that it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the adamantane structure is known for its stability and ability to enhance drug properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. The adamantane structure is known for its rigidity and thermal stability, making it useful in high-performance materials.
Mecanismo De Acción
The mechanism of action of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their function. The triazole ring could participate in hydrogen bonding or π-π interactions, while the adamantane structure could enhance binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(2-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with a different position of the pyridine moiety.
3-{3-amino-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantanecarboxamide: Similar structure but with an amino group instead of a nitro group.
3-{3-nitro-1H-1,2,4-triazol-1-yl}-N-(3-pyridinylmethyl)-1-adamantaneacetamide: Similar structure but with an acetamide group instead of a carboxamide group.
Uniqueness
The uniqueness of 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(3-PYRIDYLMETHYL)-1-ADAMANTANECARBOXAMIDE lies in its combination of a nitro-triazole ring, a pyridine moiety, and an adamantane structure. This combination provides a unique set of chemical and physical properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C19H22N6O3 |
|---|---|
Peso molecular |
382.4g/mol |
Nombre IUPAC |
3-(3-nitro-1,2,4-triazol-1-yl)-N-(pyridin-3-ylmethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c26-16(21-10-13-2-1-3-20-9-13)18-5-14-4-15(6-18)8-19(7-14,11-18)24-12-22-17(23-24)25(27)28/h1-3,9,12,14-15H,4-8,10-11H2,(H,21,26) |
Clave InChI |
OHDRYQDFRLRTHY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C(=O)NCC5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)








![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[2-(2-methoxyphenoxy)ethyl]-5-({2-[2-(2-methoxyphenoxy)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}oxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B448512.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)

